An In-depth Technical Guide to the Chemical Structure and Characterization of Etoricoxib Impurity 12
An In-depth Technical Guide to the Chemical Structure and Characterization of Etoricoxib Impurity 12
Abstract
This technical guide provides a comprehensive elucidation of the chemical identity and structure of Etoricoxib Impurity 12, a process-related impurity associated with the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document details the impurity's definitive nomenclature, physicochemical properties, and core structural features, contrasting them with the active pharmaceutical ingredient (API). We will explore its probable synthetic origins, its significance in regulatory compliance, and present a robust analytical workflow for its identification and characterization. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Etoricoxib.
Introduction: The Critical Role of Impurity Profiling in Etoricoxib
Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) prescribed for the management of conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[1] Its therapeutic action relies on the precise inhibition of the COX-2 enzyme, which reduces the synthesis of pain- and inflammation-mediating prostaglandins.[]
The synthesis of a complex molecule like Etoricoxib is a multi-step process where side reactions can lead to the formation of impurities.[] These impurities, which can be process-related, degradation products, or arise from starting materials, must be meticulously identified, quantified, and controlled to ensure the safety, efficacy, and stability of the final drug product.[][3] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent impurity profiling. Etoricoxib Impurity 12 is one such substance that requires thorough characterization to meet these global pharmaceutical standards.
Definitive Identification of Etoricoxib Impurity 12
Accurate identification is the foundation of impurity control. Etoricoxib Impurity 12 has been definitively characterized and is distinguished by the following identifiers.
IUPAC Name and Synonyms
-
IUPAC Name : 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine.[4][5][6][7]
-
Common Synonyms : Etorinaphthyridine.[7]
CAS Registry Number
Physicochemical Properties
The key physicochemical data for Etoricoxib Impurity 12 are summarized in the table below, providing a clear reference for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₆ClN₃O₂S | [5][7][8][9] |
| Molecular Weight | 409.9 g/mol | [5][7][8][9][10] |
| Monoisotopic Mass | 409.0651756 Da | [5][11] |
| Appearance | (Typically a solid, consult supplier) | N/A |
| Solubility | Insoluble in water (Predicted) | [11] |
Elucidation of the Chemical Structure
The chemical structure of Etoricoxib Impurity 12 is distinct from the Etoricoxib API, primarily due to a different core heterocyclic system. This structural deviation is critical as it points towards its origin as a process-related impurity rather than a simple degradant.
Core Scaffold: A Fused 1,8-Naphthyridine System
The central feature of Impurity 12 is a 1,8-naphthyridine ring system. This is a fused bicyclic heteroaromatic structure composed of two pyridine rings sharing one edge. This contrasts sharply with the 2,3'-bipyridine core of the Etoricoxib molecule.[12] This fundamental difference is the single most important structural feature of Impurity 12.
Analysis of Substituents
Three key functional groups are attached to this naphthyridine core:
-
A 4-(methylsulfonyl)phenyl group at position 3. This is the same sulfone-containing phenyl group found in the parent Etoricoxib molecule.
-
A 6-methylpyridin-3-yl group at position 2. This is also identical to a substituent on the Etoricoxib API.
-
A Chloro (Cl) atom at position 6. This substituent provides an additional point of differentiation.
The presence of two of the three key substituents from the Etoricoxib structure strongly suggests that this impurity is formed from the same or similar precursors during the manufacturing process.
Structural Relationship to Etoricoxib
The diagram below illustrates the structural divergence between the Etoricoxib API and Impurity 12. The key difference lies in the formation of the fused naphthyridine ring in the impurity versus the bipyridine ring in the API.
Caption: Structural relationship between Etoricoxib and Impurity 12.
Synthetic Origin and Analytical Significance
Probable Formation Pathway
The formation of the 1,8-naphthyridine core of Impurity 12, instead of the bipyridine system of Etoricoxib, is likely the result of an alternative cyclization reaction during synthesis. Many syntheses of such heterocyclic systems involve the condensation of a ketone (like 2-(4-methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone, an Etoricoxib intermediate) with a reagent designed to form the second pyridine ring. A change in reaction conditions, stoichiometry, or the presence of a competing reagent could favor an alternative intramolecular condensation pathway, leading to the fused naphthyridine ring system. This makes Impurity 12 a classic example of a process-related impurity.
Analytical Methodologies for Identification
The identification and quantification of Etoricoxib Impurity 12 in drug substance and product samples rely on high-resolution chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC) : A primary tool for separating the impurity from the main Etoricoxib peak and other related substances.[]
-
Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), this provides definitive mass information (m/z 410.07 for [M+H]⁺), which is crucial for identification. High-resolution MS (HRMS) can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to fully elucidate the structure of isolated impurity standards, confirming the connectivity of all atoms and the specific isomeric form.
Reference standards of Etoricoxib Impurity 12 are essential for these analytical activities, serving to validate methods and accurately quantify the impurity in quality control settings.[4][6]
Experimental Protocol: LC-MS/MS for Impurity Identification
This section provides a representative, self-validating protocol for the detection and confirmation of Etoricoxib Impurity 12.
Objective
To develop and validate a method for the detection and structural confirmation of Etoricoxib Impurity 12 in an Etoricoxib drug substance sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Etoricoxib Drug Substance
-
Etoricoxib Impurity 12 Reference Standard (CAS: 646459-41-8)
-
Acetonitrile (HPLC or LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
UHPLC System (e.g., Waters Acquity, Agilent 1290)
-
Tandem Quadrupole or Q-TOF Mass Spectrometer (e.g., Sciex 6500, Thermo Q Exactive)
-
Analytical Column: C18, 2.1 x 100 mm, 1.8 µm particle size
Step-by-Step Methodology
-
Standard Preparation :
-
Accurately weigh and dissolve the Etoricoxib Impurity 12 reference standard in a 50:50 acetonitrile:water mixture to create a 1.0 mg/mL stock solution.
-
Perform serial dilutions to create working standards at 1.0 µg/mL and 0.1 µg/mL.
-
-
Sample Preparation :
-
Accurately weigh 100 mg of the Etoricoxib drug substance and dissolve in 100 mL of 50:50 acetonitrile:water to create a 1.0 mg/mL solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
LC Method :
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 2 µL
-
Gradient :
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 10% B
-
9.1-12 min: 10% B (Re-equilibration)
-
-
-
MS/MS Method :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Scan Type : Multiple Reaction Monitoring (MRM) or Product Ion Scan
-
Precursor Ion (Q1) : m/z 410.1 (for [M+H]⁺ of Impurity 12)
-
Collision Energy : Optimized by infusing the reference standard (e.g., 25-45 eV).
-
Product Ions (Q3) : Monitor for characteristic fragments to confirm identity.
-
Data Analysis and Workflow
The following workflow ensures a validated identification of the impurity.
Caption: Analytical workflow for LC-MS/MS confirmation of Impurity 12.
Conclusion
Etoricoxib Impurity 12 is chemically defined as 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine (CAS: 646459-41-8). Its structure is fundamentally different from the Etoricoxib API due to its fused 1,8-naphthyridine core, marking it as a significant process-related impurity. Understanding its structure is paramount for developing specific analytical methods to detect and control its presence in the final drug product, thereby ensuring compliance with global regulatory standards and safeguarding patient health. The use of validated analytical protocols and certified reference standards is indispensable for this critical quality control function.
References
-
Veeprho. (n.d.). Etoricoxib Impurities and Related Compound. Retrieved from [Link]
-
SynThink. (n.d.). Etoricoxib EP Impurities & USP Related Compounds. Retrieved from [Link]
-
SynZeal. (n.d.). Etoricoxib Impurity 12 | 646459-41-8. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Etoricoxib. PubChem Compound Database. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Etoricoxib Impurity 12. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Etoricoxib Impurity 12. PubChem Compound Database. Retrieved from [Link]
-
Cleanchem. (n.d.). Etoricoxib Impurity 12 | CAS No: 646459-41-8. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Etoricoxib Impurity 12 | 646459-41-8 | SynZeal [synzeal.com]
- 5. Etoricoxib Impurity 12 | C21H16ClN3O2S | CID 101752555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. clearsynth.com [clearsynth.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. echemi.com [echemi.com]
- 10. alentris.org [alentris.org]
- 11. Page loading... [wap.guidechem.com]
- 12. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]
